molecular formula C8H9ClN4 B3047676 6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride CAS No. 1431963-37-9

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B3047676
CAS No.: 1431963-37-9
M. Wt: 196.64
InChI Key: RHKQOJRFHKZUTB-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H8N4·2HCl. It is a derivative of imidazole and pyridine, two important heterocyclic compounds. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminopyridine with imidazole under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . These reactions are usually carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common in monitoring the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazole-pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride is unique due to its dual functionality, combining the properties of both imidazole and pyridine rings. This dual functionality enhances its binding affinity and specificity towards molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

6-imidazol-1-ylpyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;;/h1-6H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOZFMSAYZNLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride
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6-(1H-Imidazol-1-yl)pyridin-3-amine dihydrochloride

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